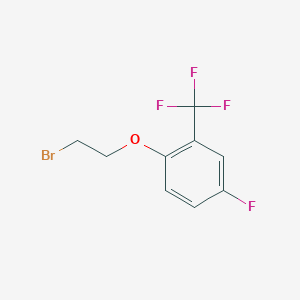
1-(2-Bromoethoxy)-4-fluoro-2-(trifluoromethyl)benzene
Vue d'ensemble
Description
“1-(2-Bromoethoxy)-4-fluoro-2-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C9H8BrF3O . It has a molecular weight of 269.06 .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H8BrF3O/c10-5-6-14-8-4-2-1-3-7(8)9(11,12)13/h1-4H,5-6H2 . This indicates that the molecule consists of a benzene ring substituted with a bromoethoxy group and a trifluoromethyl group. Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available sources .Applications De Recherche Scientifique
Organometallic Synthesis
1-(2-Bromoethoxy)-4-fluoro-2-(trifluoromethyl)benzene and its derivatives are often used in organometallic synthesis. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene, a compound with a similar structure, has been utilized to produce various synthetically valuable intermediates through reactions with phenylmagnesium, -lithium, and -copper (Porwisiak & Schlosser, 1996).
Photochemical Studies
Fluoro(trifluoromethyl)benzenes, closely related to the target compound, have been extensively studied for their photochemical properties. These studies include examining fluorescence spectra, quenching of singlet-state emission, and photophysical processes in various phases (Al-ani, 1973).
Fluorination Techniques
The fluorination of similar compounds, such as 1,3-Bis-(trifluoromethyl)benzene, has been explored. This process often results in the production of lightly fluorinated aromatic products, with implications for further reaction pathways (Parsons, 1972).
Intermediate for Pharmaceutical Synthesis
Compounds like 4-Amino-2-(trifluoromethyl)benzonitrile, derived from related fluoro(trifluoromethyl)benzenes, serve as intermediates in synthesizing pharmaceuticals like bicalutamide (Tong-bin, 2012).
Coordination Chemistry
Research in coordination chemistry often involves fluoro(trifluoromethyl)benzenes and their derivatives. These compounds are used to study metal-ion complexes and fluorocryptands, which are important for understanding metal-ligand interactions (Plenio, Hermann, & Diodone, 1997).
Development of Organofluorine Compounds
(trifluoromethoxy)phenyllithiums, closely related to the target compound, are key intermediates in creating a variety of new organofluorine compounds. These intermediates have significant implications in organic synthesis and the development of new chemical entities (Castagnetti & Schlosser, 2001).
Polymer Synthesis
Compounds with structures similar to 1-(2-Bromoethoxy)-4-fluoro-2-(trifluoromethyl)benzene have been used in synthesizing various polymers. These polymers, such as poly(arylene ether)s, exhibit unique properties like high molecular weight, thermal stability, and solubility in organic solvents, making them useful in various applications (Banerjee, Komber, Häussler, & Voit, 2009).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Orientations Futures
Propriétés
IUPAC Name |
1-(2-bromoethoxy)-4-fluoro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4O/c10-3-4-15-8-2-1-6(11)5-7(8)9(12,13)14/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMBFNKHJZWUHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethoxy)-4-fluoro-2-(trifluoromethyl)benzene | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

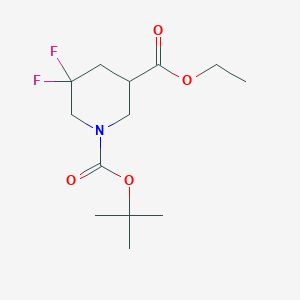
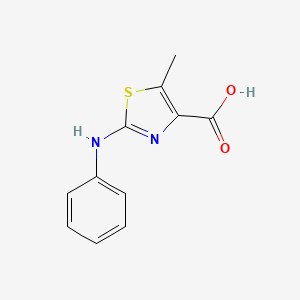
![Ethyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate](/img/structure/B1403986.png)
![6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1403989.png)
![Ethyl spiro[3.3]heptane-2-carboxylate](/img/structure/B1403992.png)
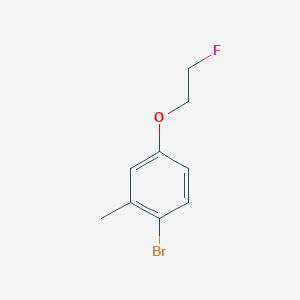
![Spiro[3.3]heptan-2-amine hydrochloride](/img/structure/B1403994.png)
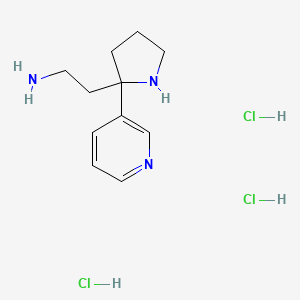
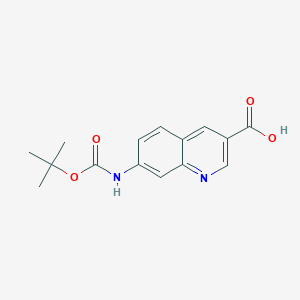
![(5,11-Dihydroindolo[3,2-b]carbazol-6-yl)methanol](/img/structure/B1403997.png)
![6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1403998.png)
![5,7-Dichloropyrido[3,4-B]pyrazine](/img/structure/B1403999.png)
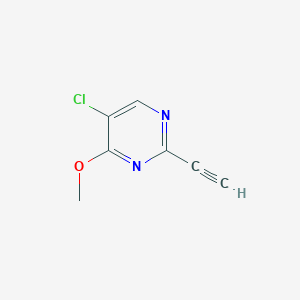
![Tert-butyl 6-cyano-7-oxo-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B1404004.png)